An In-depth Technical Guide to 1,4-Difluorobenzene: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4-Difluorobenzene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Difluorobenzene (p-difluorobenzene) is a fluorinated aromatic compound with significant applications across the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique physicochemical properties, stemming from the symmetrical substitution of two highly electronegative fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, spectroscopic signature, and reactivity of 1,4-difluorobenzene, intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Symmetry
1,4-Difluorobenzene possesses a planar structure with D2h point group symmetry. The two fluorine atoms are positioned opposite each other on the benzene ring, resulting in a nonpolar molecule.[3] The carbon-fluorine bond is highly polarized due to fluorine's high electronegativity, which influences the molecule's overall electronic properties and reactivity.
Recent studies combining femtosecond Raman coherence spectroscopy with high-level coupled-cluster calculations have provided precise measurements of its equilibrium bond lengths in the gas phase.[4][5] These structural parameters are crucial for computational modeling and understanding intermolecular interactions.
Table 1: Molecular Structure of 1,4-Difluorobenzene
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄F₂ | [6] |
| Molecular Weight | 114.09 g/mol | [6] |
| C1-C2 Bond Length (rₑ) | 1.3849(4) Å | [4] |
| C2-C3 Bond Length (rₑ) | 1.3917(4) Å | [4] |
| C-F Bond Length (rₑ) | 1.3422(3) Å | [4] |
| C2-H2 Bond Length (rₑ) | 1.0791(5) Å | [4] |
| Point Group | D2h | [3] |
Physicochemical Properties
1,4-Difluorobenzene is a colorless liquid at room temperature with a characteristic aromatic odor. Its physical properties are summarized in the table below. The high volatility and flammability necessitate careful handling and storage in a well-ventilated, cool environment away from ignition sources.
Table 2: Physicochemical Properties of 1,4-Difluorobenzene
| Property | Value | Reference(s) |
| CAS Number | 540-36-3 | [6] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 88-89 °C | [2] |
| Melting Point | -13 °C | [2] |
| Density | 1.11 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.441 | [2] |
| Flash Point | 2 °C | [2] |
| Solubility | Insoluble in water, soluble in organic solvents | [2] |
Spectroscopic Characterization
The symmetric nature of 1,4-difluorobenzene leads to a relatively simple yet informative spectroscopic signature, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to molecular symmetry, all four protons are chemically equivalent, as are the two fluorine atoms. This results in simplified ¹H and ¹⁹F NMR spectra. The spectrum is a classic example of an AA'BB'X spin system when considering ¹³C satellites, but is often approximated for simplicity. The key feature is the complex splitting pattern arising from various proton-fluorine (JHF) and proton-proton (JHH) coupling constants.
Table 3: NMR Spectroscopic Data for 1,4-Difluorobenzene (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference(s) |
| ¹H | ~7.0 | Multiplet | ³JHF ≈ 6.2 Hz | [7] |
| ¹³C | C-F: ~162 (dd)C-H: ~116 (t) | Doublet of doubletsTriplet | ¹JCF ≈ 245 Hz²JCF ≈ 25 Hz¹JCH ≈ 164 Hz | [3] |
| ¹⁹F | ~ -120 | Multiplet | - | [8] |
Note: Precise chemical shifts and coupling constants can vary with solvent and experimental conditions. The values presented are approximate and illustrative.
Vibrational Spectroscopy (IR and Raman)
The vibrational modes of 1,4-difluorobenzene are governed by its D2h symmetry. Vibrations are classified as either infrared (IR) active, Raman active, or both, according to the selection rules for this point group. A comprehensive assignment of the fundamental vibrational frequencies is crucial for quality control and structural analysis.
Table 4: Key Vibrational Frequencies and Assignments for 1,4-Difluorobenzene
| Frequency (cm⁻¹) | Symmetry | Assignment Description | Activity | Reference |
| 3088 | Ag | C-H stretch | Raman | [3] |
| 3073 | B1u | C-H stretch | IR | [3] |
| 1617 | B3g | C-C stretch | Raman | [3] |
| 1514 | B1u | C-C stretch | IR | [3] |
| 1250 | Ag | C-F stretch / Ring mode | Raman | [3] |
| 1228 | B1u | C-H in-plane bend | IR | [3] |
| 838 | B3u | C-H out-of-plane bend | IR | [3] |
| 505 | B3u | C-F in-plane bend | IR | [3] |
| 450 | Ag | Ring deformation | Raman | [3] |
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), 1,4-difluorobenzene exhibits a prominent molecular ion peak (M⁺) at m/z 114, corresponding to its molecular weight.[6] Fragmentation patterns are characteristic of aromatic compounds, involving the loss of fluorine and subsequent ring fragmentation.
Table 5: Major Peaks in the Mass Spectrum of 1,4-Difluorobenzene
| m/z | Relative Intensity | Assignment | Reference |
| 114 | 100% | [C₆H₄F₂]⁺ (M⁺) | [6] |
| 88 | ~15% | [C₅H₃F]⁺ | [9] |
| 63 | ~23% | [C₅H₃]⁺ | [9] |
Chemical Reactivity and Synthetic Applications
The fluorine atoms significantly influence the reactivity of the benzene ring. They are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, they are also weak π-donors through resonance, directing incoming electrophiles to the ortho and para positions. Since the para positions are blocked, substitution occurs at the positions ortho to the fluorine atoms.
Electrophilic Aromatic Substitution: Nitration
A key reaction for functionalizing 1,4-difluorobenzene is nitration. This reaction typically proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then attacks the electron-rich π-system of the aromatic ring. Due to the ortho-directing nature of the fluorine substituents, the primary product is 1,4-difluoro-2-nitrobenzene.
Figure 1: Mechanism of Electrophilic Nitration of 1,4-Difluorobenzene.
Role in Pharmaceutical Synthesis
1,4-Difluorobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug molecules. While direct synthetic routes for major drugs starting from 1,4-difluorobenzene are proprietary, its derivatives are crucial. For example, related difluorophenyl compounds are central to the structures of drugs like the antifungal agent Fluconazole and the antidiabetic drug Sitagliptin (B1680988), highlighting the importance of the difluorobenzene motif in medicinal chemistry.[10][11]
The general workflow involves using 1,4-difluorobenzene as a starting scaffold, which is then functionalized through a series of reactions (e.g., acylation, substitution, cyclization) to build the complex molecular architecture of the final API.
Figure 2: General synthetic workflow using 1,4-difluorobenzene in drug development.
Experimental Protocols
Synthesis of 1,4-Difluorobenzene via Improved Schiemann Reaction
This protocol describes a safer and more efficient synthesis from p-phenylenediamine (B122844), avoiding the isolation of explosive diazonium salts.
Materials:
-
p-Phenylenediamine
-
Liquefied hydrogen fluoride (B91410) (HF)
-
Sodium nitrite (B80452) (NaNO₂)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vessel with mechanical stirrer and cooling bath
Procedure:
-
Cool the reaction vessel to -10 °C.
-
Carefully add p-phenylenediamine (1.0 mol, 108 g) and liquefied hydrogen fluoride (400 g) to the vessel.
-
Stir the mixture mechanically for 10 minutes to ensure complete dissolution.
-
Slowly add sodium nitrite (1.1 mol, 75.9 g) while maintaining the temperature at -10 °C.
-
Allow the reaction to proceed for 3 hours.
-
After 3 hours, warm the reaction mixture using a water bath to decompose the diazonium salt. Decomposition is complete when gas evolution ceases.
-
Pour the reaction mixture into a separatory funnel and allow the layers to settle.
-
Separate the organic layer and neutralize it by washing with a 10% sodium hydroxide solution.
-
Isolate the resulting oil phase and dry it over anhydrous sodium sulfate.
-
Purify the crude product by atmospheric distillation. The colorless liquid product, 1,4-difluorobenzene, is collected at its boiling point of 88 °C. The expected yield is approximately 78%.
Characterization Workflow
A standard workflow for the complete characterization of a synthesized batch of 1,4-difluorobenzene is outlined below. This ensures confirmation of identity, purity, and structural integrity.
Figure 3: Workflow for the characterization of 1,4-difluorobenzene.
Conclusion
1,4-Difluorobenzene is a fundamentally important fluorinated building block with well-defined structural and spectroscopic properties. Its symmetric nature simplifies its characterization, while the electronic effects of its fluorine substituents provide a unique reactivity profile that is leveraged in the synthesis of complex molecules. For professionals in drug development and organic synthesis, a thorough understanding of this compound's properties, as detailed in this guide, is essential for its effective and safe application in creating novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. spectrabase.com [spectrabase.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,4-Difluorobenzene(540-36-3) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
